molecular formula C18H13Cl2N3O3 B2711910 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide CAS No. 925400-63-1

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide

Cat. No.: B2711910
CAS No.: 925400-63-1
M. Wt: 390.22
InChI Key: IGPWGUJOBMVMBI-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, ethyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enamide Backbone:

    Introduction of the N-(3,5-dichlorophenyl) Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Chemical Reactivity: The presence of reactive functional groups like cyano and nitro allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

    (E)-2-cyano-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the ethyl and nitro groups, resulting in different chemical and biological properties.

    (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-methyl-3-nitrophenyl)prop-2-enamide: Contains a methyl group instead of an ethyl group, which may affect its reactivity and interactions.

Uniqueness:

  • The presence of both ethyl and nitro groups in (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide provides unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and potential applications.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c1-2-12-4-3-11(6-17(12)23(25)26)5-13(10-21)18(24)22-16-8-14(19)7-15(20)9-16/h3-9H,2H2,1H3,(H,22,24)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPWGUJOBMVMBI-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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